Polymyxins are classified as polypeptide antibiotics based on their structure, which consists of a cyclic heptapeptide linked to a fatty acid side chain. This classification highlights their unique mechanism of action and their specific target profile against bacterial membranes.
The synthesis of polymyxins can be approached through two main methodologies: total synthesis and semi-synthetic modification.
Total synthesis often employs solid-phase peptide synthesis (SPPS), which allows for modifications at various points in the core heptapeptide structure. Key techniques include:
Semi-synthetic methods involve modifying existing polymyxins through hydrolysis or acylation. For instance, polymyxin can be hydrolyzed to yield various shorter peptides, such as polymyxin nonapeptide or decapeptide, using enzymes like polymyxin acylase or papain .
The molecular structure of polymyxins consists of a cyclic heptapeptide linked to a fatty acyl chain. The heptapeptide includes several key amino acids that contribute to its antibacterial activity. The general structure can be represented as follows:
The structural variations among different polymyxins arise from differences in the fatty acid chain length and composition, which can significantly influence their pharmacological properties .
Polymyxins undergo various chemical reactions that can modify their structure and activity:
These reactions are critical for developing new derivatives with improved efficacy against resistant strains.
Polymyxins exert their antibacterial effects primarily through disruption of the bacterial cell membrane. The mechanism involves:
This dual mechanism makes them particularly effective against bacteria that have developed resistance to other classes of antibiotics.
Polymyxins possess several notable physical and chemical properties:
These properties influence their formulation and delivery in clinical settings.
Polymyxins have several significant applications:
Polymyxins were first isolated in 1947 from the soil bacterium Paenibacillus polymyxa (formerly Bacillus polymyxa) [4] [7]. These cyclic lipopeptide antibiotics were initially classified into multiple groups (A–E) based on their structural variations, with Polymyxin B and Polymyxin E (colistin) emerging as clinically significant [4] [10]. By the 1960s, they were used against Gram-negative infections but fell out of favor in the 1970s due to nephrotoxicity and neurotoxicity concerns [1] [4]. Their classification reflects their peptide sequences and fatty acid constituents: Polymyxin B contains D-phenylalanine at position 6, while colistin contains D-leucine [4] [9].
Table 1: Historical Timeline of Polymyxin Development
Year | Event |
---|---|
1947 | Initial isolation from Paenibacillus polymyxa |
1950s | Clinical introduction for Gram-negative infections |
1970s | Clinical use declines due to toxicity concerns |
1990s | Resurgence begins with rise of multidrug-resistant pathogens |
2010s | WHO designates carbapenem-resistant pathogens as "Priority 1 Critical" |
Polymyxins share a conserved decapeptide structure featuring a cyclic heptapeptide ring and a linear tripeptide tail. Five L-α,γ-diaminobutyric acid (Dab) residues confer cationic properties essential for binding lipopolysaccharides (LPS) [2] [4]. The N-terminal fatty acyl chain and hydrophobic residues at positions 6 and 7 facilitate membrane insertion [4] [9].
Key Structural Variations:
Table 2: Structural Components of Polymyxin Antibiotics
Polymyxin Type | Position 6 Residue | Position 7 Residue | Major Fatty Acyl Components |
---|---|---|---|
Polymyxin B | D-phenylalanine | Leucine | 6-methyloctanoic acid (B1), 6-methylheptanoic acid (B2) |
Colistin (Polymyxin E) | D-leucine | Leucine | 6-methyloctanoic acid (E1), 6-methylheptanoic acid (E2) |
The amphipathic design enables dual functionality: cationic regions electrostatically bind LPS phosphates, while hydrophobic segments penetrate bacterial membranes [2] [7]. Minor structural changes significantly alter activity; removal of the fatty acyl chain (e.g., polymyxin B nonapeptide) abolishes bactericidal effects but retains LPS-neutralizing capacity [2] [6].
The emergence of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) resistant to carbapenems and other last-line antibiotics forced the reintroduction of polymyxins after the 1990s [1] [4]. The World Health Organization declared carbapenem-resistant A. baumannii a "Priority 1 Critical" pathogen in 2017, emphasizing the therapeutic reliance on polymyxins [3] [8].
Drivers of Resurgence:
Table 3: Regional Resistance Patterns to Polymyxins
Region | Resistance Rate (%) | Dominant Pathogens | Key Findings |
---|---|---|---|
Europe | 8.24 | Pseudomonas aeruginosa, K. pneumoniae | Highest pre-pandemic resistance |
Asia | 3.60 | Acinetobacter baumannii | 73.7% resistance in Egyptian ICUs (2023) |
Americas | 3.78 | K. pneumoniae | NDM-1 producers drive polymyxin dependence |
Africa | 0.00 | Limited data | Under-surveillance constraints |
Resistance primarily arises through LPS modifications regulated by two-component systems (e.g., PhoPQ, PmrAB). These systems activate lipid A alterations—such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine additions—that reduce membrane electronegativity [1] [2] [6]. Plasmid-borne mcr genes further enable mobile colistin resistance, with 8 variants identified globally by 2024 [6] [8]. Pharmacodynamic optimization and combination therapies are now critical to preserving efficacy against multidrug-resistant strains [1] [4].
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